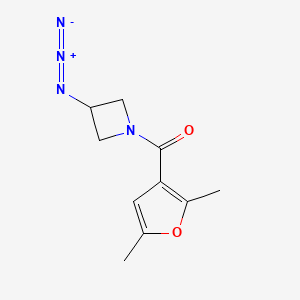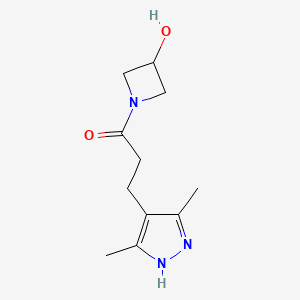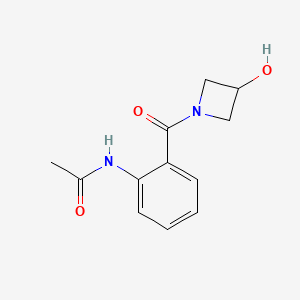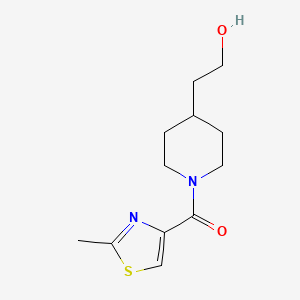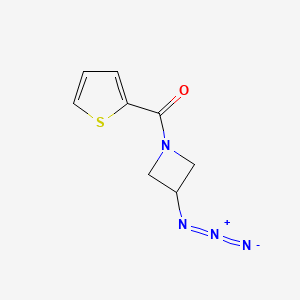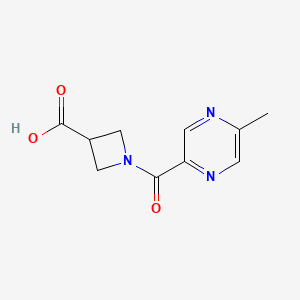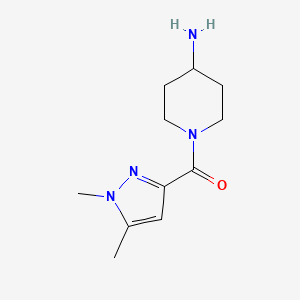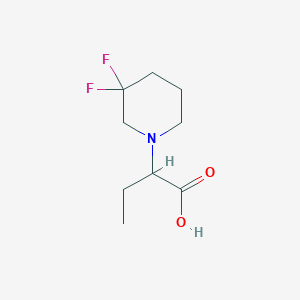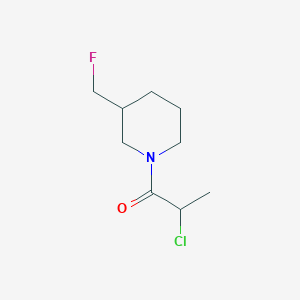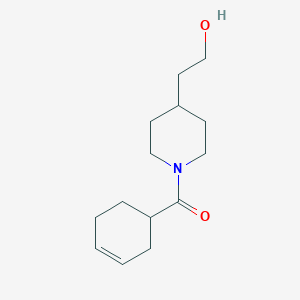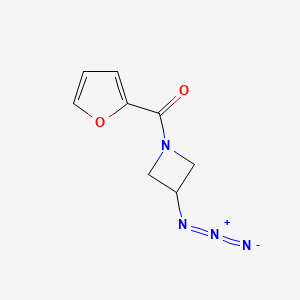
(3-Azidoazetidin-1-yl)(furan-2-yl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(furan-2-yl)methanone, also known as 3-AAFM, is a heterocyclic compound first synthesized in the early 2000s. It has since been studied extensively in the laboratory due to its potential applications in the fields of synthetic chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Protein Tyrosine Kinase Inhibition
Furan-2-yl(phenyl)methanone derivatives have been synthesized and investigated for their in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives exhibited promising activity, comparable or even superior to that of known inhibitors like genistein. These findings suggest potential applications in the development of new therapeutic agents targeting protein tyrosine kinases, which play crucial roles in various cellular processes including cell growth and differentiation (Feilang Zheng et al., 2011).
Vascular Smooth Muscle Cell Proliferation Inhibition
A series of new furan-2-yl(phenyl)methanones were synthesized and evaluated for their ability to inhibit vascular smooth muscle cells (VSMC) proliferation in vitro. Several compounds demonstrated significant inhibitory activity, suggesting potential applications in preventing or treating conditions related to abnormal VSMC proliferation, such as atherosclerosis and restenosis (Li Qing-shan, 2011).
Synthesis of Cyclopentenones
Furan-2-yl(phenyl)methanol derivatives were utilized in aza-Piancatelli rearrangement reactions to synthesize trans-4,5-disubstituted cyclopentenone derivatives. This process highlights the utility of furan-2-yl(methanone) derivatives in organic synthesis, particularly in constructing complex cyclopentenone structures, which are valuable in various chemical and pharmaceutical applications (B. Reddy et al., 2012).
Antimicrobial Activity
Dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were synthesized and tested for their antimicrobial activity against various bacteria and fungi. Although the compounds exhibited weak antimicrobial activity, this research illustrates the potential of furan-2-yl(methanone) derivatives in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (C. Kırılmış et al., 2009).
Corrosion Inhibition
Research on furan-2-yl(methanone) derivatives also extends to industrial applications, such as the prevention of corrosion in metals. Compounds such as [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone have been studied for their efficacy in inhibiting mild steel corrosion in acidic media, showing promise as corrosion inhibitors. This application is significant in industries where metal longevity and integrity are critical (P. Singaravelu & N. Bhadusha, 2022).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-11-10-6-4-12(5-6)8(13)7-2-1-3-14-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEQUBZRJVHEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(furan-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




